molecular formula C14H21NO2 B1376050 (R)-(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol CAS No. 1416445-20-9

(R)-(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol

Cat. No. B1376050
CAS RN: 1416445-20-9
M. Wt: 235.32 g/mol
InChI Key: RKNCXMQRTZZKDM-CYBMUJFWSA-N
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Description

Molecular Structure Analysis

Methanol is one of the simplest molecules for energy storage and is utilized to generate a wide range of products . It consists of one carbon atom, one oxygen atom, and four hydrogen atoms .


Chemical Reactions Analysis

The direct oxidation of methane to methanol as a liquid fuel and chemical feedstock is arguably the most desirable methane conversion pathway . The process of converting methane to methanol typically involves an energy-intensive method called steam reforming, under high pressures and temperatures .


Physical And Chemical Properties Analysis

Methanol is a colorless neutral polar liquid that can be mixed with water and most other organic solvents in any ratio . It acts, due to its polarity, as a solvent for many inorganic salts . With its boiling point of 65 °C and melting point of −96 °C, methanol can be stored in tanks, distributed via pipelines, and transported by tank cars .

Scientific Research Applications

Radical Cation Studies in Methanol

The electron spin resonance (ESR) spectra of methanol solutions, including morpholine derivatives, have been studied. These studies focused on understanding the dimerisation equilibrium of radical cations in methanol, providing insights into chemical behavior at various temperatures (Evans, Evans, & Baker, 1975).

Catalytic Asymmetric Reactions

Chiral Pt(II)/Pd(II) pincer complexes, incorporating morpholine derivatives, have been synthesized and applied in catalytic asymmetric aldol and silylcyanation reactions. This research illustrates the potential of morpholine derivatives in facilitating asymmetric synthesis (Yoon et al., 2006).

Asymmetric Synthesis of α-Hydroxy Esters

Morpholine derivatives have been evaluated as chiral auxiliaries in the asymmetric synthesis of α-hydroxy esters. This work highlights the utility of these compounds in stereoselective chemical syntheses (Jung, Ho, & Kim, 2000).

Lipid Dynamics in Biological Systems

Studies on lipid dynamics in biological systems have employed morpholine derivatives in methanol. These studies help in understanding the effects of methanol on transmembrane proteins/peptides, thereby contributing to biomembrane research (Nguyen et al., 2019).

Role in Clathrate Formation

Research on the role of morpholine derivatives in clathrate (inclusion complex) formation has been conducted. This research is significant in understanding host-guest chemistry and molecular interactions (Eto et al., 2011).

Mechanism of Action

In nature, an enzyme called soluble methane mono-oxygenase (sMMO) catalyses methane hydroxylation under mild conditions owing to the highly reactive two-iron centre in the hydrophobic (water-repelling) cavity formed by amino-acid residues of the protein .

Safety and Hazards

Methanol is a substance of high toxicity that is rapidly and almost completely absorbed orally (via the gastrointestinal tract), by inhalation, or through the skin . It is also a highly flammable liquid and vapor .

Future Directions

The direct oxidation of methane to methanol as a liquid fuel and chemical feedstock is arguably the most desirable methane conversion pathway . Recent advances in synthetic biology, integration of efficient methanol converting enzymes, genome engineering, and laboratory evolution are enabling the first steps toward the creation of synthetic methanol-utilizing microorganisms .

properties

IUPAC Name

[(2R)-4-benzyl-6,6-dimethylmorpholin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-14(2)11-15(9-13(10-16)17-14)8-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNCXMQRTZZKDM-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC(O1)CO)CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(C[C@@H](O1)CO)CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol
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(R)-(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol

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